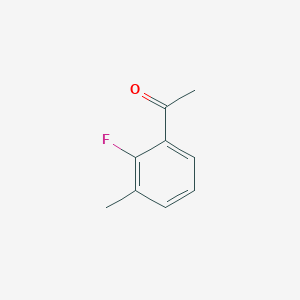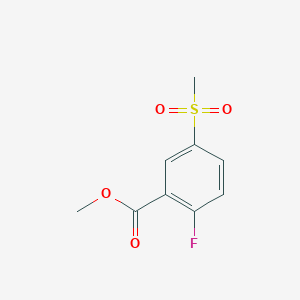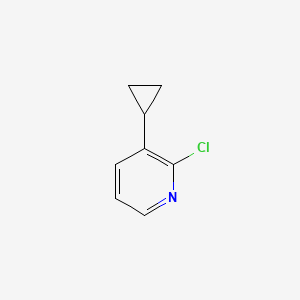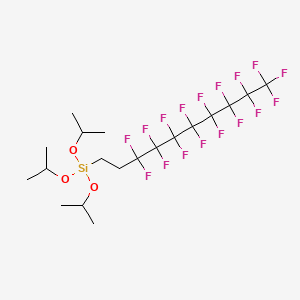
7-フルオロ-1H-インダゾール-5-カルボニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Fluoro-1H-indazole-5-carbonitrile is a useful research compound. Its molecular formula is C8H4FN3 and its molecular weight is 161.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Fluoro-1H-indazole-5-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Fluoro-1H-indazole-5-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
薬理学的用途
インダゾール含有複素環式化合物は、さまざまな薬理学的用途を有しています。 それらは、降圧薬、抗がん剤、抗うつ剤、抗炎症剤、および抗菌剤として使用されます 。 それらは、呼吸器疾患の治療のためのホスホイノシチド3キナーゼδの選択的阻害剤としても使用できます .
合成アプローチ
1H-および2H-インダゾールの合成に関する最近の戦略には、遷移金属触媒反応、還元環化反応、および触媒や溶媒を使用せずに連続的なC–NおよびN–N結合の形成による2H-インダゾールの合成が含まれます .
抗ウイルス活性
インドール誘導体は、抗ウイルス活性を含むさまざまな生物活性を持っています 。 たとえば、6-アミノ-4-置換アルキル-1H-インドール-2-置換カルボン酸エステル誘導体は、抗ウイルス剤として調製され、報告されています .
抗炎症活性
インドール誘導体は、抗炎症活性も示しています 。これにより、炎症性疾患の治療のための新しい薬剤の開発において貴重なリソースとなります。
抗がん活性
いくつかの新しいN-フェニル-1H-インダゾール-1-カルボキサミドが調製され、9つの臨床的に分離された癌の種類から得られた腫瘍細胞株に対するin vitroでの抗増殖活性が評価されました .
抗酸化活性
インドール誘導体は、抗酸化活性を持つことがわかっています 。この特性は、酸化ストレスによって引き起こされる状態の薬剤の開発に活用できます。
抗菌活性
インドール誘導体は、抗菌活性を持つことがわかっています 。これにより、新しい抗菌剤の開発に役立ちます。
抗糖尿病活性
インドール誘導体は、抗糖尿病活性を持つことがわかっています 。これにより、糖尿病の治療におけるそれらの使用の可能性が開かれます。
将来の方向性
Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities. Numerous methods have been developed to construct these heterocycles with better biological activities . The future directions in this field could involve further exploration of the synthesis methods and investigation of the biological activities of these compounds.
作用機序
Target of Action
7-Fluoro-1H-indazole-5-carbonitrile is a derivative of indazole . Indazole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives .
Mode of Action
Indazole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indazole derivatives are known to affect a broad range of biochemical pathways due to their interaction with multiple receptors .
Result of Action
Indazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The synthesis of indazole derivatives has been achieved under various conditions, suggesting that they may be stable under a range of environmental conditions .
生化学分析
Biochemical Properties
7-Fluoro-1H-indazole-5-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indazole derivatives, including 7-Fluoro-1H-indazole-5-carbonitrile, have been shown to inhibit protein kinases, which are crucial for cell signaling and regulation . Additionally, this compound may interact with monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters . These interactions highlight the potential of 7-Fluoro-1H-indazole-5-carbonitrile in modulating biochemical pathways and therapeutic applications.
Cellular Effects
The effects of 7-Fluoro-1H-indazole-5-carbonitrile on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives have been reported to exhibit anti-inflammatory and anticancer activities by affecting the expression of pro-inflammatory cytokines and promoting apoptosis in cancer cells . 7-Fluoro-1H-indazole-5-carbonitrile may also impact cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing energy production and utilization within cells .
Molecular Mechanism
The molecular mechanism of action of 7-Fluoro-1H-indazole-5-carbonitrile involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, 7-Fluoro-1H-indazole-5-carbonitrile may inhibit protein kinases by binding to their active sites, thereby preventing substrate phosphorylation and downstream signaling . Additionally, this compound may modulate gene expression by interacting with transcription factors or epigenetic regulators, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Fluoro-1H-indazole-5-carbonitrile may change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that indazole derivatives can be stable under specific conditions, but their stability may be compromised under extreme pH or temperature . Over time, 7-Fluoro-1H-indazole-5-carbonitrile may degrade into metabolites that could have different biological activities. Long-term exposure to this compound in in vitro or in vivo studies may result in sustained changes in cellular function, such as altered cell proliferation or differentiation .
Dosage Effects in Animal Models
The effects of 7-Fluoro-1H-indazole-5-carbonitrile vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities, without causing significant toxicity. At high doses, 7-Fluoro-1H-indazole-5-carbonitrile may induce toxic or adverse effects, such as hepatotoxicity or neurotoxicity . Threshold effects may also be observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm to the organism.
Metabolic Pathways
7-Fluoro-1H-indazole-5-carbonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body . The metabolic flux and levels of metabolites may be influenced by the activity of specific enzymes, such as cytochrome P450s, which play a crucial role in the biotransformation of xenobiotics .
特性
IUPAC Name |
7-fluoro-1H-indazole-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FN3/c9-7-2-5(3-10)1-6-4-11-12-8(6)7/h1-2,4H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GENZRAKKJDIQAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C=NN2)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20630227 |
Source


|
| Record name | 7-Fluoro-1H-indazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20630227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
633327-24-9 |
Source


|
| Record name | 7-Fluoro-1H-indazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20630227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1323050.png)

![6-Bromo-2-tert-butylimidazo[1,2-a]pyridine](/img/structure/B1323054.png)









